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Cat. No.: B1174760 Get Quote

Introduction

Rat1 (also known as Xrn2 in humans) is a highly conserved and essential 5'-3' exoribonuclease

located in the nucleus of eukaryotic cells.[1][2] It plays a critical role in various RNA metabolism

pathways, including the maturation of ribosomal RNA (rRNA) and small nucleolar RNAs

(snoRNAs), RNA quality control, and, most notably, in the termination of transcription by RNA

Polymerase II (RNAPII).[1][2][3][4] To carry out these diverse functions, Rat1 does not act

alone but forms dynamic protein complexes. The identification and characterization of these

complexes are crucial for understanding the molecular mechanisms that govern gene

expression and RNA surveillance.

The RAT1-RAI1 Core Complex and Transcription Termination

The primary interacting partner of Rat1 is Rai1.[1][3][5] Rai1 stimulates the exoribonuclease

activity of Rat1 and is thought to stabilize the Rat1 protein.[1][5] The Rat1-Rai1 complex is

central to the "torpedo" model of transcription termination.[1][2] According to this model, after

the nascent pre-mRNA is cleaved and polyadenylated, the remaining downstream RNA, still

attached to the transcribing RNAPII, possesses an uncapped 5' monophosphate end. This

exposed 5' end serves as an entry point for the Rat1-Rai1 complex, which then rapidly

degrades the RNA in a 5'-3' direction.[2] This process is thought to continue until the

exoribonuclease "catches up" to the RNAPII, leading to the dissociation of the polymerase from

the DNA template and thereby terminating transcription.[2]

Additional Interactors: The Rtt103 Complex
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Tandem affinity purification studies have revealed that the Rat1-Rai1 complex also associates

with other factors, notably Rtt103.[3][6][7] Rtt103 is known to interact with the C-terminal

domain (CTD) of the largest subunit of RNAPII.[7] This interaction is believed to be crucial for

recruiting the Rat1-Rai1 exonuclease to the elongating polymerase, positioning it to act swiftly

upon cleavage and polyadenylation.[3] The formation of this larger Rat1-Rai1-Rtt103 complex

highlights a coordinated mechanism for coupling pre-mRNA processing with transcription

termination.[6][7]

Utility of Tandem Affinity Purification (TAP)

The Tandem Affinity Purification (TAP) method is a powerful technique for isolating protein

complexes under native conditions, making it ideal for studying the composition of RAT1-

containing complexes.[8][9] The method involves fusing a dual-affinity tag (the TAP tag) to the

protein of interest (e.g., Rat1).[8] This allows for a two-step purification process that

significantly reduces the background of non-specific binding proteins, resulting in a highly

purified complex suitable for downstream analysis by mass spectrometry.[10] This approach

has been instrumental in identifying Rai1 and Rtt103 as key interactors of Rat1 and in

elucidating the machinery of transcription termination.[3]

Data Presentation
Table 1: Proteins Co-purified with TAP-tagged Rat1 in S. cerevisiae

This table summarizes the key proteins identified as components of Rat1-containing complexes

through tandem affinity purification and mass spectrometry experiments.
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Protein Name Gene Name
Function of
Interactor

Role in Complex

Rai1 RAI1

5'

pyrophosphohydrolas

e, stimulates Rat1

activity

Core partner,

enhances

exonuclease activity

and stability.[1][3][5]

Rtt103 RTT103
RNAPII CTD-

interacting protein

Recruits the Rat1-

Rai1 complex to

RNAPII for

termination.[3][7]

Rpb1 RPO21
Largest subunit of

RNA Polymerase II

The target of the

termination

machinery.[3]

Rpb2 RPB2

Second-largest

subunit of RNA

Polymerase II

Component of the

polymerase complex

targeted by Rat1.[3]
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Caption: Workflow for Tandem Affinity Purification (TAP).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1174760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: The "Torpedo Model" of transcription termination.
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This protocol is adapted from established procedures for Tandem Affinity Purification in

Saccharomyces cerevisiae. An untagged wild-type strain should be processed in parallel as a

negative control to identify non-specifically bound proteins.

Part 1: Yeast Cell Culture and Lysis
Cell Growth:

Inoculate a 5 mL starter culture of yeast cells (expressing C-terminally TAP-tagged RAT1

from its endogenous promoter) in appropriate selective media and grow overnight.

Use the starter culture to inoculate 2-6 liters of rich medium (e.g., YPD). Grow the culture

at 30°C with vigorous shaking to an OD₆₀₀ of 1.5-2.0.

Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold water.

Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until use. The typical yield

is 5-10 g of cell paste per liter.

Lysate Preparation (Cryo-milling):

The frozen cell pellet is mechanically lysed using a bead beater or grinder under cryogenic

conditions to generate a fine powder.

Resuspend the cell powder in 2 mL of Lysis Buffer per gram of powder.

Thaw the suspension on ice. Mix gently to ensure a homogenous slurry.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Transfer the supernatant (cleared lysate) to a new tube. This is the input fraction for the

first affinity purification.

Part 2: First Affinity Purification (IgG Sepharose)
Binding:
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Equilibrate IgG-Sepharose beads by washing them with NP-40 Buffer.

Add the cleared lysate to the equilibrated IgG-Sepharose beads.

Incubate for 1.5-2 hours at 4°C on a rotating platform to allow the Protein A moiety of the

TAP tag to bind to the IgG beads.

Washing:

Pour the lysate/bead slurry into a chromatography column.

Wash the beads extensively with 10-15 mL of NP-40 Buffer to remove non-specific

proteins.

Perform a final wash with 10 mL of TEV Cleavage Buffer.

Elution with TEV Protease:

After the final wash, drain the buffer until it reaches the top of the bead bed.

Add 1 mL of TEV Cleavage Buffer containing 300-500 units of TEV (Tobacco Etch Virus)

protease.

Seal the column and incubate on a rotator for 1.5-2 hours at 16°C (or overnight at 4°C) to

cleave the tag between the Protein A and Calmodulin Binding Peptide (CBP) domains.

Collect the eluate, which now contains the Rat1 complex with the CBP portion of the tag.

Part 3: Second Affinity Purification (Calmodulin Resin)
Binding:

To the TEV eluate, add Calmodulin Binding Buffer and CaCl₂ to a final concentration of 2

mM.

Add Calmodulin Affinity Resin to the eluate.

Incubate for 1-1.5 hours at 4°C on a rotator.
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Washing:

Collect the beads by gentle centrifugation or in a small column.

Wash the beads three times with Calmodulin Binding Buffer to remove any remaining

contaminants.

Final Elution:

Elute the final, purified Rat1-containing complex from the calmodulin resin by washing the

beads 2-3 times with 500 µL of Calmodulin Elution Buffer (which contains EGTA to chelate

Ca²⁺).

Pool the elution fractions. The purified complex is now ready for analysis by SDS-PAGE

and mass spectrometry.
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Buffer Name Component
Stock
Concentration

Final
Concentration

Amount (for
100 mL)

Lysis Buffer Tris-HCl, pH 8.0 1 M 25 mM 2.5 mL

NaCl 5 M 150 mM 3.0 mL

NP-40 10% 0.1% 1.0 mL

DTT 1 M 1 mM
100 µL (Add

Fresh)

Protease

Inhibitors
Varies 1x

As per

manufacturer

NP-40 Buffer Tris-HCl, pH 8.0 1 M 25 mM 2.5 mL

NaCl 5 M 150 mM 3.0 mL

NP-40 10% 0.1% 1.0 mL

TEV Cleavage

Buffer
Tris-HCl, pH 8.0 1 M 25 mM 2.5 mL

NaCl 5 M 150 mM 3.0 mL

NP-40 10% 0.1% 1.0 mL

EDTA 0.5 M 0.5 mM 100 µL

DTT 1 M 1.0 mM
100 µL (Add

Fresh)

Calmodulin

Binding Buffer
Tris-HCl, pH 8.0 1 M 25 mM 2.5 mL

NaCl 5 M 150 mM 3.0 mL

Mg-Acetate 1 M 1 mM 100 µL

Imidazole 1 M 1 mM 100 µL

NP-40 10% 0.1% 1.0 mL

CaCl₂ 1 M 2 mM 200 µL
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β-

mercaptoethanol
14.3 M 10 mM

70 µL (Add

Fresh)

Calmodulin

Elution Buffer
Tris-HCl, pH 8.0 1 M 25 mM 2.5 mL

NaCl 5 M 150 mM 3.0 mL

Mg-Acetate 1 M 1 mM 100 µL

Imidazole 1 M 1 mM 100 µL

NP-40 10% 0.1% 1.0 mL

EGTA, pH 8.0 0.5 M 20 mM 4.0 mL

β-

mercaptoethanol
14.3 M 10 mM

70 µL (Add

Fresh)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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